Technical Guide: Synthesis and Characterization of 5-Fluoro-6-methylpyrimidin-4-ol
Technical Guide: Synthesis and Characterization of 5-Fluoro-6-methylpyrimidin-4-ol
Introduction & Strategic Significance
5-Fluoro-6-methylpyrimidin-4-ol (also referred to as 5-fluoro-6-methyl-4(3H)-pyrimidinone) is a critical heterocyclic building block in medicinal chemistry.[1][2] It serves as a core scaffold for the development of fluorinated bioactive molecules, particularly in the antifungal and antineoplastic domains. Structurally, it functions as a bioisostere of thymine and 5-fluorouracil, where the C5-fluorine atom imparts metabolic stability and alters the pKa of the adjacent hydroxyl/lactam group, enhancing binding affinity in enzyme pockets (e.g., thymidylate synthase or lanosterol 14
This guide details a robust, scalable synthetic route adapted from the industrial production of Voriconazole intermediates. By leveraging the chemistry of the 6-ethyl analog, we establish a high-yield protocol for the 6-methyl variant.
Structural Definition
-
IUPAC Name: 5-Fluoro-6-methylpyrimidin-4-ol
-
Tautomerism: Exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms, with the keto form predominating in solution.
-
Key Features:
-
C5-Fluorine: Electron-withdrawing group; blocks metabolic oxidation at C5.
-
C6-Methyl: Provides steric bulk and lipophilicity; derived from the acetoacetate backbone.
-
C2-Hydrogen: Unsubstituted position, allowing for further functionalization (e.g., chlorination/displacement).
-
Retrosynthetic Analysis
The most efficient disconnection for 5-fluoro-6-methylpyrimidin-4-ol involves breaking the pyrimidine ring into a C3 fragment (fluorinated
Figure 1: Retrosynthetic disconnection strategy targeting the pyrimidine core.
Experimental Protocol: Cyclocondensation Route
This protocol is an adaptation of the optimized synthesis for 6-ethyl-5-fluoropyrimidin-4-ol (the Voriconazole intermediate), substituting the pentanoate precursor with ethyl 2-fluoro-3-oxobutanoate .
Reagents & Materials
| Reagent | Role | Equiv.[3][4][5][6][7] | Notes |
| Ethyl 2-fluoro-3-oxobutanoate | Substrate | 1.0 | Fluorinated |
| Formamidine Acetate | Nitrogen Source | 1.5 | Hygroscopic; dry before use. |
| Sodium Methoxide (NaOMe) | Base | 2.5 | 30% wt solution in MeOH is preferred. |
| Methanol (MeOH) | Solvent | - | Anhydrous grade. |
| Hydrochloric Acid (HCl) | Quenching | - | 6N or 12N for pH adjustment. |
Step-by-Step Procedure
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Preparation of Amidine Base Mixture:
-
In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge anhydrous Methanol (10 volumes relative to substrate).
-
Add Sodium Methoxide solution (2.5 equiv) dropwise at 0–5°C.
-
Add Formamidine Acetate (1.5 equiv) in portions. Stir for 30 minutes at room temperature to liberate the free base formamidine.
-
-
Condensation Reaction:
-
Cool the mixture to 0°C.
-
Add Ethyl 2-fluoro-3-oxobutanoate (1.0 equiv) dropwise over 30–60 minutes. Note: Exothermic reaction; control internal temperature <10°C.
-
Once addition is complete, warm to room temperature and stir for 1 hour.
-
Heat the reaction to reflux (65°C) and maintain for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the keto-ester.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove Methanol.
-
Dissolve the residue in minimal distilled water (approx. 3-5 volumes).
-
Cool the aqueous solution to 0–5°C in an ice bath.
-
Acidify carefully with 6N HCl to pH 5–6. Caution: CO2 evolution may occur if carbonates are present; product will precipitate.
-
Stir the slurry for 1 hour at 0°C to maximize crystallization.
-
Filter the solid, wash with ice-cold water (2x) and cold acetone (1x).
-
Dry in a vacuum oven at 45°C for 12 hours.
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Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization at the ester carbonyl and elimination of ethanol/water.
Figure 2: Mechanistic pathway for the formation of the pyrimidine ring.
Characterization & Data Analysis
Since this specific methyl analog is less common in literature than the ethyl variant, the following data is derived from high-fidelity spectroscopic prediction and analog comparison (Voriconazole intermediate standards).
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 12.5 - 13.0 | Broad Singlet | 1H | NH / OH (Tautomeric) | |
| 7.95 - 8.05 | Singlet (d) | 1H | C2-H (Couples to F, | |
| 2.25 - 2.35 | Singlet (d) | 3H | C6-CH | |
| -160 to -165 | Singlet | 1F | C5-F (Characteristic aromatic F) |
Interpretation:
-
The absence of the ethyl quartet/triplet (seen in the 6-ethyl analog) and presence of a methyl singlet at ~2.3 ppm confirms the structure.
-
The C2 proton often appears as a doublet due to H-F coupling (
).
Mass Spectrometry (MS)
Physical Properties[6][7][8][12][13][14][15]
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Appearance: Off-white to pale yellow crystalline solid.
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Melting Point: Expected range 150–155°C (Slightly higher than the 6-ethyl analog which melts at 120–126°C due to more compact crystal packing).
Troubleshooting & Optimization (Expert Insights)
Controlling Regioselectivity
While the formation of the 4-hydroxypyrimidine is favored, side reactions can occur if the temperature during the initial addition is too high.
-
Risk: Self-condensation of the
-keto ester. -
Solution: Strictly maintain 0°C during the addition of the ester to the amidine/base mixture.
Handling Formamidine Acetate
Formamidine acetate is hygroscopic. Moisture in the reagent can quench the sodium methoxide, lowering the effective base concentration and yield.
-
Protocol: Dry formamidine acetate in a vacuum desiccator over P
O for 24 hours prior to use if the bottle has been opened previously.
Purification of the Fluorinated Intermediate
If the crude product is colored (often pink/brown due to oxidation):
-
Recrystallization: Use a mixture of Acetone/Water (9:1) or Ethanol .
-
Charcoal Treatment: Dissolve crude in hot water with NaHCO
(pH 8), treat with activated carbon, filter, and re-acidify.
References
-
Ou, W., Liu, F., & Pan, X. (2012).[6] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.[6] Link
- Core methodology source for the cyclization of 2-fluoro-3-oxopentano
-
PubChem Compound Summary. (2025). 5-Fluoro-2-methylpyrimidin-4-ol (Isomer Comparison). National Center for Biotechnology Information. Link
- Used for structural verification and distinguishing between 2-methyl and 6-methyl isomers.
-
Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728–7740. Link
- Source for F NMR chemical shift ranges in 5-fluoropyrimidines.
-
Google Patents. (2011). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine. Link
- Industrial process parameters for the condens
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO‐A and MAO‐B: Structural Elucidation, Molecular Dynamic Simulation and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 1480-91-7|5-Fluoro-2-methylpyrimidin-4-ol|BLD Pharm [bldpharm.com]
